1-pentyl-1H-indole

Overview

Description

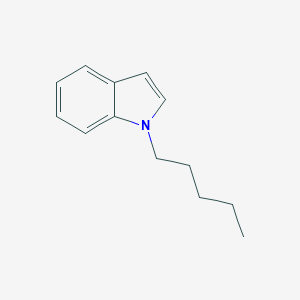

1-Pentyl-1H-indole (CAS: 59529-21-4) is an N-alkylated indole derivative characterized by a pentyl chain attached to the indole nitrogen. It serves as a critical intermediate in synthesizing cannabinoid receptor agonists, such as UR-144 and JWH-018 . The compound is typically synthesized via alkylation of indole with 1-bromopentane using sodium hydride in DMF, yielding 58–100% efficiency . Its structure is confirmed by NMR and GC-MS, showing characteristic signals at δ 4.13 ppm (t, NCH₂) and a molecular ion peak at m/z 174.1277 [M + H]⁺ . With a purity of ≥97% and stability under standard storage conditions, it is widely used in pharmaceutical and forensic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-indole can be synthesized through several methods. One common approach involves the reaction of indole with pentyl halides under basic conditions. For example, indole can react with 1-bromopentane in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Pentyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.

Reduction: Reduction reactions can convert it to indoline derivatives.

Substitution: Electrophilic substitution reactions occur readily on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products Formed:

Oxidation: Indole-2,3-diones.

Reduction: Indoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Pentyl-1H-indole has been investigated for its potential as a precursor in the development of new pharmaceuticals. Its structural similarity to Δ9-tetrahydrocannabinol (Δ9-THC) allows it to interact with cannabinoid receptors, making it a candidate for studying therapeutic effects related to pain relief, anti-inflammatory responses, and neuroprotection.

Case Study: Cannabimimetic Activity

Research has shown that compounds like SDB-001, derived from this compound, exhibit cannabimimetic activity comparable to Δ9-THC. In vivo studies indicated that SDB-001 induced hypothermia in rats, suggesting significant pharmacological effects similar to those of Δ9-THC but with a prolonged duration of action .

Biological Research

The compound plays a role in exploring indole metabolism and its implications in biological systems. Its interactions with various enzymes and proteins facilitate studies on cellular signaling pathways and metabolic processes.

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Antiviral | Potential antiviral properties under investigation |

| Anticancer | Studies suggest efficacy against certain cancer types |

| Anti-inflammatory | Exhibits properties that may reduce inflammation |

| Antioxidant | Demonstrates antioxidant activity in various assays |

| Antimicrobial | Effective against certain bacterial strains |

Industrial Applications

In industrial chemistry, this compound is utilized as a building block for synthesizing complex indole derivatives used in dyes, fragrances, and other chemicals. Its unique properties allow for functionalization that enhances the performance of these products.

Pharmacological Insights

The pharmacokinetics of this compound indicate its metabolism in vivo leads to active metabolites that can bind to cannabinoid receptors. This interaction is crucial for understanding its therapeutic potential and side effects.

Table 2: Comparison of Indole Derivatives

| Compound | Structure | CB1 Affinity | Notable Effects |

|---|---|---|---|

| This compound | Pentyl group on indole | Moderate | Cannabimimetic effects |

| SDB-001 | Adamantane linked | High | Long-lasting hypothermic response |

| JWH-018 | Naphthalene derivative | Very High | Strong psychoactive effects |

Mechanism of Action

The mechanism of action of 1-pentyl-1H-indole involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For instance, it may interact with serotonin receptors, affecting neurotransmission and exhibiting potential psychoactive effects. Additionally, its derivatives can inhibit enzymes or modulate signaling pathways, contributing to their therapeutic potential .

Comparison with Similar Compounds

N-Alkyl Indoles: Chain Length Variations

The biological and physicochemical properties of N-alkyl indoles are highly dependent on alkyl chain length.

Table 1: Comparison of N-Alkyl Indoles

*Calculated using ChemDraw.

Key Findings :

- Longer chains (e.g., pentyl) enhance lipophilicity and receptor binding, as seen in the high CB2 affinity of fluorinated 1-pentyl derivatives .

- Shorter chains (e.g., propyl) reduce metabolic stability due to faster oxidation .

N-Aryl Indoles: Aromatic Substitutions

Replacing the alkyl chain with aryl groups alters electronic properties and receptor interactions.

Example : 1-Phenyl-1H-indole (CAS: 16096-33-6)

- Molecular Weight : 193.24 vs. 187.28 for 1-pentyl .

- Activity: Aryl substitutions reduce cannabinoid receptor affinity but improve acetylcholinesterase inhibition (IC₅₀ = 12 µM for some derivatives) .

- Synthesis : Requires Ullmann coupling or palladium catalysis, yielding <50% efficiency , compared to 58–100% for 1-pentyl .

Functionalized Indoles: Carboxy and Nitro Derivatives

Table 2: Functional Group Impact on Properties

Metabolic Pathways :

- 3-Carboxyindole is a common metabolite for ester-linked indoles (e.g., PB-22), but 1-pentyl derivatives avoid defluorination seen in fluoroalkyl analogs .

UR-144 :

Biological Activity

1-Pentyl-1H-indole is a synthetic cannabinoid that has garnered attention due to its biological activity, particularly its interaction with cannabinoid receptors. This compound is structurally similar to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, and exhibits significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as aminoalkylindoles (AAIs). The synthesis of this compound typically involves alkylation of indole derivatives, leading to various analogs with differing biological properties. For instance, the synthesis of N-(adamantyl)-1-pentyl-1H-indole-3-carboxamide (SDB-001) has been explored for its cannabimimetic activity, demonstrating that structural modifications can significantly alter receptor affinity and efficacy .

This compound primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. Research has shown that it can induce effects similar to those of Δ9-THC, such as hypothermia and decreased heart rate in animal models. The potency of this compound in inducing these effects is comparable to that of other synthetic cannabinoids like JWH-018 .

Table 1: Comparison of Cannabinoid Receptor Activity

| Compound | CB1 Receptor Affinity | CB2 Receptor Affinity | In Vivo Effects |

|---|---|---|---|

| Δ9-THC | High | Moderate | Hypothermia, analgesia |

| JWH-018 | Very High | Moderate | Hypothermia, analgesia |

| This compound | High | Variable | Hypothermia, decreased HR |

Pharmacological Effects

Hypothermia and Heart Rate Reduction : Studies indicate that this compound induces hypothermia in a dose-dependent manner. The maximum effect observed is similar to that produced by Δ9-THC but shows a longer duration of action compared to JWH-018 . The compound has also been shown to reduce heart rate significantly in animal models.

Neuropharmacological Impact : The compound affects neurotransmitter systems, particularly those involving G protein-coupled receptors. In vitro studies using AtT20 neuroblastoma cells have demonstrated that this compound activates CB receptors leading to hyperpolarization of the cell membrane potential .

Case Studies

Case of Fatal Poisoning : A notable case involved the fatal poisoning of an individual due to the abuse of a synthetic cannabinoid related to this compound. The compound N-(naphthalenyl)-1-pentyl-1H-indole-3-carboxamide was identified in toxicological analyses, highlighting the potential dangers associated with synthetic cannabinoids . This case underscores the need for caution regarding the use of synthetic cannabinoids.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-pentyl-1H-indole, and how can researchers optimize yield and purity?

- Methodological Answer : The compound is typically synthesized via alkylation of indole with a pentyl halide (e.g., pentyl bromide) under basic conditions. A common procedure involves refluxing indole with pentyl chloride in anhydrous potassium carbonate (K₂CO₃) as a base, using dimethylformamide (DMF) or acetonitrile as a solvent . Optimization includes controlling reaction time (8–12 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 indole:alkylating agent). Post-synthesis purification via column chromatography (e.g., cyclohexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns (e.g., pentyl chain at N1) and aromatic proton integration .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₁₃H₁₇N, expected [M+H]⁺: 188.1434) .

- Purity Assessment : Gas chromatography (GC) or HPLC coupled with UV detection to ensure no residual solvents/byproducts .

Q. What preliminary biological activities have been reported for this compound derivatives?

- Methodological Answer : Studies on structurally similar indoles (e.g., 1-hexyl-1H-indole) suggest potential antimicrobial and anticancer activities. For example, analogs with alkyl chains exhibit membrane-disrupting properties in Gram-negative bacteria. Researchers should perform in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) using standardized cell lines (e.g., HeLa, HEK293) and controls .

Advanced Research Questions

Q. How do structural modifications (e.g., chain length, substituents) influence the bioactivity of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Chain Length : Longer alkyl chains (e.g., hexyl) enhance lipophilicity, improving membrane permeability but may reduce solubility. Compare EC₅₀ values in solubility vs. efficacy assays .

- Substituent Position : Fluorine or methyl groups at C-3/C-5 alter electronic density, affecting receptor binding (e.g., serotonin receptor modulation). Use density functional theory (DFT) to model electronic effects .

Q. What strategies resolve contradictions in reported pharmacological data for indole derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Mitigation strategies include:

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays.

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .

- Dose-Response Validation : Replicate experiments across independent labs to confirm EC₅₀/IC₅₀ values .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound?

- Methodological Answer : Key steps:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Calculate intrinsic clearance (CLint) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isozymes using fluorescent probes.

- In Vivo Correlation : Administer to rodent models and analyze plasma/tissue samples at timed intervals .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- Methodological Answer : Utilize:

- SwissADME : Predict logP (lipophilicity), solubility, and drug-likeness.

- AutoDock Vina : Molecular docking to identify potential protein targets (e.g., kinases, GPCRs).

- Gaussian Software : DFT calculations for optimizing geometry and electronic properties .

Q. Experimental Design & Best Practices

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Include:

- Detailed Protocols : Exact molar ratios, solvent grades, and equipment (e.g., reflux condenser type).

- Troubleshooting Notes : Common issues (e.g., side reactions with trace moisture) and solutions .

- Raw Data : Attach NMR spectra, chromatograms, and HRMS traces in supplementary materials .

Q. What ethical and safety considerations apply when handling this compound in biomedical research?

- Methodological Answer :

- Institutional Approval : Submit protocols to IACUC or ethics boards for in vivo studies.

- Safety Data Sheets (SDS) : Review toxicity data (e.g., LD₅₀) and implement PPE (gloves, fume hoods).

- Regulatory Compliance : Adhere to FDA/EMA guidelines for preclinical data if targeting therapeutic applications .

Properties

IUPAC Name |

1-pentylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLCOOAYMQWDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392628 | |

| Record name | 1-pentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59529-21-4 | |

| Record name | 1-pentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.